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Compound of Interest |

[5-(Aminomethyl)-2-
Compound Name:
fluorophenyllmethanol

CAS No.: 1094459-00-3

Cat. No.: B2943442
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Executive Summary

[5-(Aminomethyl)-2-fluorophenyllmethanol (CAS: 1423028-39-0 for HCI salt) is a
bifunctional orthogonal scaffold widely utilized in medicinal chemistry. Characterized by a
benzene core substituted with a primary amine, a primary alcohol, and a fluorine atom, this
compound serves as a critical "linker" and pharmacophore builder. Its unique substitution
pattern—specifically the 2-fluoro group—modulates pKa and metabolic stability, making it a
preferred intermediate for synthesizing PARP inhibitors, kinase inhibitors, and PROTAC linkers.

Chemical Identity & Structural Analysis[1]
Nomenclature and Identification
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IUPAC Name

[5-(Aminomethyl)-2-fluorophenyllmethanol

Common Synonyms

5-Aminomethyl-2-fluorobenzyl alcohol; (3-

Hydroxymethyl-4-fluorophenyl)methanamine

CAS Number

1423028-39-0 (Hydrochloride); Free base varies

by vendor

Molecular Formula

CsH10FNO

Molecular Weight

155.17 g/mol (Free base); 191.63 g/mol (HCI

salt)

SMILES

OCC1=CC(CN)=CC=C1F

Structural Logic & Reactivity

The molecule features three distinct functional zones that allow for orthogonal functionalization:

e Zone A (C1 - Hydroxymethyl): A primary benzyl alcohol. It can be oxidized to an aldehyde

(for reductive amination) or converted to a leaving group (halide/mesylate) for nucleophilic

substitution.

e Zone B (C2 - Fluorine): An electron-withdrawing group (EWG). It exerts an inductive effect (-

), lowering the pKa of the neighboring phenolic positions (if hydroxylated) and increasing

metabolic resistance against cytochrome P450 oxidation at the ring.

e Zone C (C5 - Aminomethyl): A primary benzyl amine. This is the most nucleophilic site,

typically serving as the attachment point for carboxylic acids (amide coupling) or halides

(SNAT).

Physicochemical Profile

Note: Values are predicted based on structure-activity relationship (SAR) algorithms for the free

base.
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Significance in Drug

Property Value .

Design

Hydrophilic; ideal for lowering
LogP (Octanol/Water) ~0.45 lipophilicity in greasy drug

scaffolds (Lipinski compliance).

Basic; likely protonated at
pKa (Amine) ~9.2 physiological pH, aiding

solubility.

Neutral; serves as a hydrogen
pKa (Alcohol) ~15

bond donor/acceptor.

Good membrane permeability
Polar Surface Area (PSA) 46.25 Az

(<140 A?).

Facilitates binding interactions
H-Bond Donors/Acceptors 2/3

within enzyme pockets.

Synthetic Routes & Manufacturing

The synthesis of [5-(Aminomethyl)-2-fluorophenyllmethanol typically proceeds via the
reduction of nitrile precursors. The presence of the fluorine atom requires careful selection of
reducing agents to avoid defluorination.

Retrosynthetic Analysis

The most direct route involves the reduction of 5-cyano-2-fluorobenzyl alcohol (CAS 1000339-
93-4).

Nitrile Reduction

3-Bromo-4-fluorobenzonitrile Formvlation/Lithiation 5-Cyano-2-fluorobenzyl alcohol 5% (BHB‘THF or H2/Raney Ni) [5-(Aminomethyl)-2-fluorophenyl]methanol
(Starting Material) - (Key Intermediate) - (Target)
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Caption: Retrosynthetic pathway showing the disconnection of the amine to a nitrile precursor.

Experimental Protocol: Nitrile Reduction

Objective: Selective reduction of the nitrile group to a primary amine without affecting the
benzyl alcohol or removing the fluorine.

Reagents:

Substrate: 5-Cyano-2-fluorobenzyl alcohol (1.0 eq)

Reducing Agent: Borane-Tetrahydrofuran complex (BHs-THF, 1.0 M solution, 3.0 eq)

Solvent: Anhydrous THF

Quenching: Methanol, HCI (1M)
Step-by-Step Methodology:

e Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N2). Add the
substrate (10 mmol) and dissolve in anhydrous THF (50 mL).

o Addition: Cool the solution to 0°C using an ice bath. Add BHs-THF dropwise via a pressure-
equalizing addition funnel over 20 minutes. Caution: Exothermic reaction.

o Reflux: Remove the ice bath and heat the reaction to reflux (66°C) for 4—-6 hours. Monitor by
TLC (eluent: 10% MeOH in DCM) until the starting material disappears.

e Quenching: Cool to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane
(vigorous gas evolution).

e Hydrolysis: Add 1M HCI (20 mL) and stir at room temperature for 1 hour to break the boron-
amine complex.

o Workup: Basify to pH >10 using 2M NaOH. Extract with Ethyl Acetate (3 x 50 mL). Wash
combined organics with brine, dry over Na2SOa, and concentrate in vacuo.
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 Purification: The crude amine is often an oil. Convert to the HCI salt by dissolving in ethanol
and adding HCI/Dioxane, precipitating the white solid product.

Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)

This scaffold is highly valued in FBDD because it provides a rigid benzene linker with defined

vectors for growth.

e The Amine Vector: Used to engage Asp/Glu residues in the active site (e.g., in Kinase hinge

regions).

e The Alcohol Vector: Can be extended to reach solvent-exposed regions or hydrophobic

pockets.

e The Fluorine Effect: The C2-fluorine locks the conformation of the ring relative to substituents
via dipole interactions and protects the electron-rich ring from metabolic oxidation.

Workflow: Orthogonal Functionalization

To use this molecule effectively, chemists often protect the amine before modifying the alcohol.

Oxidation Aldehyde Intermediate

Path A (MnO2 or Dess-Martin) (Reductive Amination)
. Step 1: Protect Amine _ ( Boc-Protection
[5-(Aminomethyl)-2-fluorophenyl]methanol »| (Boc20, TEA) Path B
Activation Benzyl Chloride

(SOCI2 or MsCl) (Nucleophilic Sub.)

Click to download full resolution via product page
Caption: Decision tree for orthogonal functionalization, prioritizing amine protection.
Handling, Stability, and Safety
Stability

o Hygroscopicity: The HCI salt is hygroscopic. Store in a desiccator.
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Oxidation: The benzylic amine is susceptible to air oxidation over long periods (forming
imines/aldehydes). Store under Argon at -20°C for long-term retention.

Thermal: Stable up to ~150°C, but avoid prolonged heating of the free base in air.

Safety Hazards (GHS Classification)

Signal Word: Warning

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Always handle in a fume hood. The free amine may have a fishy odor; the HCI salt
is odorless.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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